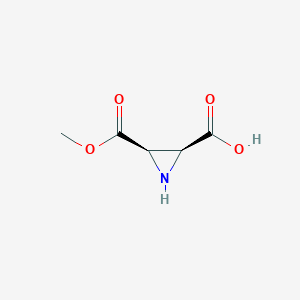
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid, also known as MCA, is a chiral aziridine derivative. It has a wide range of applications in the field of organic chemistry, especially in the synthesis of complex natural products. MCA is a versatile building block that can be used to introduce a variety of functional groups into organic molecules. In
Mécanisme D'action
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is believed to act as an electrophile, reacting with nucleophiles such as amines and thiols. The resulting adducts can be further functionalized to introduce various functional groups. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid has also been shown to undergo ring-opening reactions under certain conditions, leading to the formation of more complex molecules.
Biochemical and Physiological Effects:
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is its versatility in introducing functional groups into organic molecules. It is also relatively easy to synthesize and has a high yield. However, one limitation of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is its sensitivity to air and moisture, which can lead to decomposition and reduced yield.
Orientations Futures
There are several potential future directions for the use of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid. One area of interest is the development of new drugs using (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid as a building block. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid could also be used in the synthesis of new materials, such as polymers and dendrimers. Additionally, further research could be conducted on the biochemical and physiological effects of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid, as well as its potential applications in other fields such as catalysis and materials science.
Conclusion:
In conclusion, (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is a versatile building block in the field of organic synthesis. It has a wide range of applications in the synthesis of natural products and the development of new drugs. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is a valuable tool for introducing functional groups in a stereoselective manner. While further research is needed to fully understand its biochemical and physiological effects, (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid shows great promise for future applications in various fields.
Méthodes De Synthèse
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid can be synthesized through a variety of methods. One of the most common methods is the reaction of (S)-glycidyl tosylate with sodium azide and copper(I) iodide in the presence of triphenylphosphine. The resulting aziridine can be further functionalized to introduce various substituents.
Applications De Recherche Scientifique
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid has been widely used in the synthesis of natural products, such as alkaloids, amino acids, and peptides. It has also been used in the development of new drugs, such as antitumor agents and enzyme inhibitors. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is a valuable building block in the field of organic synthesis, as it allows for the introduction of functional groups in a stereoselective manner.
Propriétés
Numéro CAS |
154531-73-4 |
|---|---|
Nom du produit |
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid |
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-10-5(9)3-2(6-3)4(7)8/h2-3,6H,1H3,(H,7,8)/t2-,3+/m0/s1 |
Clé InChI |
WKBREPRICMCPNX-STHAYSLISA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@H](N1)C(=O)O |
SMILES |
COC(=O)C1C(N1)C(=O)O |
SMILES canonique |
COC(=O)C1C(N1)C(=O)O |
Synonymes |
2,3-Aziridinedicarboxylicacid,monomethylester,(2R-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



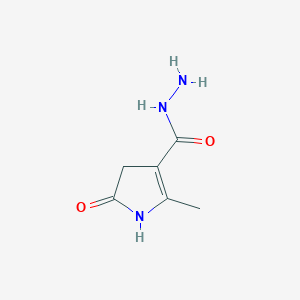
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
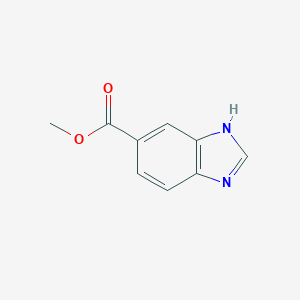
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
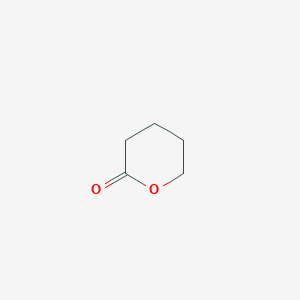


![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
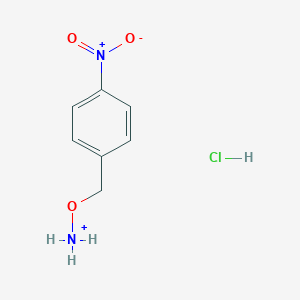



![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
